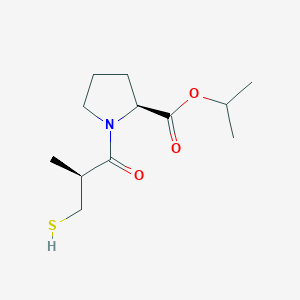
Captopril Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captopril Isopropyl Ester is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. This esterified form of captopril is designed to enhance its pharmacokinetic properties, potentially improving its absorption and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Captopril Isopropyl Ester typically involves the esterification of captopril with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves:
- Dissolving captopril in an appropriate solvent like dichloromethane.
- Adding isopropyl alcohol and the acid catalyst.
- Stirring the mixture at a controlled temperature, often around 60-70°C, for several hours.
- Neutralizing the reaction mixture with a base such as sodium bicarbonate.
- Extracting the product using an organic solvent and purifying it through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Captopril Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to captopril and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The thiol group in captopril can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Captopril and isopropyl alcohol.
Oxidation: Disulfide derivatives of captopril.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Captopril Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of captopril in biological systems.
Medicine: Explored for its improved pharmacokinetic properties, potentially offering better therapeutic outcomes in the treatment of hypertension and heart failure.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Mecanismo De Acción
Captopril Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to captopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound promotes vasodilation and lowers blood pressure. The ester form may enhance the absorption and bioavailability of the drug, leading to more effective inhibition of ACE.
Comparación Con Compuestos Similares
Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure.
Uniqueness
Captopril Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to captopril. This can result in better absorption, bioavailability, and potentially enhanced therapeutic effects.
Propiedades
Número CAS |
176036-42-3 |
|---|---|
Fórmula molecular |
C12H21NO3S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1 |
Clave InChI |
KMIOVNOWZMWMBH-ZJUUUORDSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)C1CCCN1C(=O)C(C)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


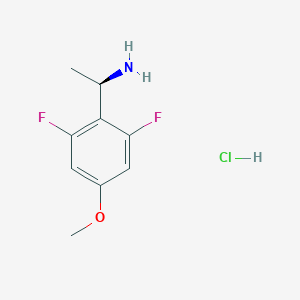
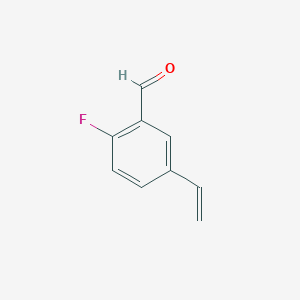
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
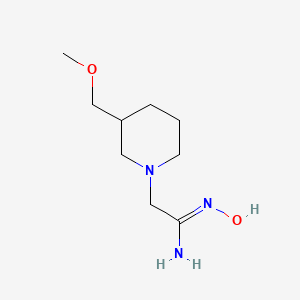
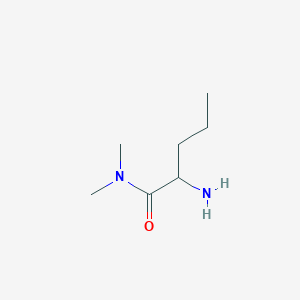
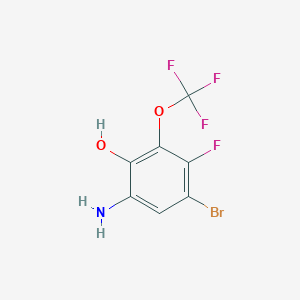
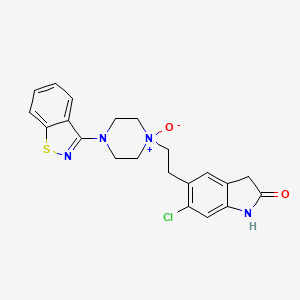
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
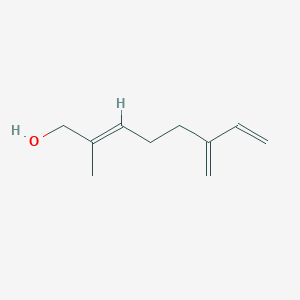
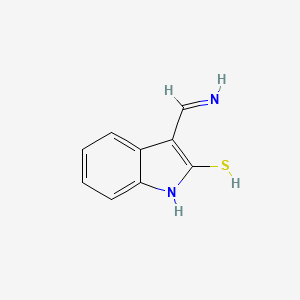
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
